![molecular formula C17H17N9 B12242429 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B12242429.png)
2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a complex heterocyclic compound It features a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole ring system and a pyrimidine-4-carbonitrile moiety
Preparation Methods
The synthesis of 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile involves multiple steps The synthetic route typically starts with the preparation of the triazolo-pyridazine core, followed by the construction of the octahydropyrrolo-pyrrole ring systemReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to optimize reaction yields .
Scientific Research Applications
2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in drug discovery, particularly for its potential anticancer, antimicrobial, and antiviral properties.
Industry: The compound is explored for its use in materials science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or metabolic processes .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives and pyrimidine-based molecules. Compared to these, 2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is unique due to its fused ring system and the presence of multiple functional groups, which enhance its chemical reactivity and biological activity. Similar compounds include:
- 1,2,4-Triazolo[3,4-b]pyridazines
- Pyrimidine-4-carbonitrile derivatives
- Octahydropyrrolo-pyrrole analogs .
Properties
Molecular Formula |
C17H17N9 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C17H17N9/c1-11-21-22-15-2-3-16(23-26(11)15)24-7-12-9-25(10-13(12)8-24)17-19-5-4-14(6-18)20-17/h2-5,12-13H,7-10H2,1H3 |
InChI Key |
PQVUVSQKUQXVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N |
Origin of Product |
United States |
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